6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Catalog No.
S766811
CAS No.
638217-08-0
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

CAS Number

638217-08-0

Product Name

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

IUPAC Name

6-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14)

InChI Key

NUAOQCHBPXUPID-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-08-0) is a pre-functionalized, high-purity benzofuran building block specifically engineered as the immediate precursor for the synthesis of the VEGFR inhibitor Fruquintinib. Featuring a fully formed N-methylcarboxamide group at the C3 position and a reactive phenolic hydroxyl group at the C6 position, this compound is designed to undergo direct nucleophilic aromatic substitution (SNAr) with quinazoline electrophiles [1]. For industrial buyers and process chemists, the procurement value of this exact molecule lies in its 'plug-and-play' readiness, allowing manufacturing workflows to bypass complex upstream functionalization steps and proceed directly to final active pharmaceutical ingredient (API) coupling [2].

Attempting to substitute this specific intermediate with upstream analogs, such as 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide or 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, introduces severe process bottlenecks. Utilizing the methoxy analog forces manufacturers to perform a harsh demethylation step using corrosive boron tribromide (BBr3) at sub-zero temperatures, which generates problematic byproducts and risks cleaving the sensitive carboxamide moiety [1]. Conversely, starting from the carboxylic acid requires an extended 16-hour amidation reaction utilizing expensive coupling reagents (EDC/HOBt) to install the methylamine group [1]. Procuring the exact pre-functionalized 6-hydroxy-carboxamide eliminates these failure points, securing direct entry into the final API synthesis without the yield penalties associated with late-stage deprotection or amidation.

High-Yield SNAr Coupling for Fruquintinib API Synthesis

The exact compound 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide undergoes a highly efficient nucleophilic aromatic substitution (SNAr) with 4-chloro-6,7-dimethoxyquinazoline in the presence of K2CO3. This direct coupling yields the final API, Fruquintinib, at an 85% yield[1]. In contrast, starting from the methoxy-protected analog (6-methoxy-N,2-dimethylbenzofuran-3-carboxamide) requires an additional, harsh BBr3-mediated demethylation step at 0 °C for 2 hours before coupling can even occur [2].

Evidence DimensionFinal API Coupling Yield & Step Count
Target Compound Data85% yield in a single SNAr step (direct API formation)
Comparator Or Baseline6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide
Quantified DifferenceEliminates 1 harsh deprotection step (BBr3) and enables direct 85% API yield.
ConditionsSNAr coupling with K2CO3 in CH3CN, reflux for 10 hr vs. BBr3 in DCM at 0 °C.

Procuring the pre-demethylated intermediate directly maximizes final-step yield and eliminates the need to handle corrosive boron tribromide at scale.

Elimination of Expensive Amidation Reagents

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide features a pre-installed N-methylamide moiety. If a procurement team instead selects the upstream 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, the synthesis requires a 16-hour amidation reaction using methylamine hydrochloride, EDC·HCl, HOBt, and DIPEA in DMF[1]. Procuring the target compound outright bypasses this entire sequence.

Evidence DimensionSynthetic Step Time & Reagent Burden
Target Compound Data0 hours (pre-installed N-methylamide)
Comparator Or Baseline6-Methoxy-2-methylbenzofuran-3-carboxylic acid
Quantified DifferenceSaves 16 hours of reaction time and eliminates the need for stoichiometric EDC/HOBt coupling agents.
ConditionsDMF, 25 °C, 16 hours for the comparator amidation step.

Avoiding the amidation step significantly reduces raw material costs (coupling agents) and shortens the overall API manufacturing timeline.

Prevention of Dead-End Impurity Carryover in API Manufacturing

Utilizing high-purity 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide ensures maximum reactive competence during the final SNAr coupling. If a manufacturer attempts to use a crude, in-house demethylated intermediate, any residual 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide will fail to react with the quinazoline partner, acting as a dead-end impurity [1]. Procuring the strictly controlled 6-hydroxy compound eliminates this risk, directly protecting the yield and purity of the high-value Fruquintinib API [2].

Evidence DimensionReactive Competence in SNAr Coupling
Target Compound Data>98% reactive phenolic OH groups available
Comparator Or BaselineCrude in-house demethylated intermediate
Quantified DifferencePrevents accumulation of unreactive methoxy-benzofuran impurities in the final API crystallization matrix.
ConditionsSNAr coupling in CH3CN with K2CO3.

Sourcing highly pure intermediate directly reduces the purification burden and prevents yield loss in the final API manufacturing step.

Commercial Synthesis of Fruquintinib API

Serves as the direct phenolic nucleophile for SNAr coupling with 4-chloro-6,7-dimethoxyquinazoline, enabling the final step of Fruquintinib manufacturing at 85% yield [1].

Development of Novel VEGFR Inhibitor Analogs

Acts as a pre-functionalized core building block in medicinal chemistry programs aiming to synthesize next-generation kinase inhibitors by varying the electrophilic coupling partners[2].

Process Chemistry Optimization

Utilized as a high-purity benchmark material for validating new, scalable coupling methodologies (e.g., continuous flow SNAr) without the confounding variables of upstream precursor impurities [1].

XLogP3

1.6

Wikipedia

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Dates

Last modified: 08-15-2023

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